Magnesium orotate

Description

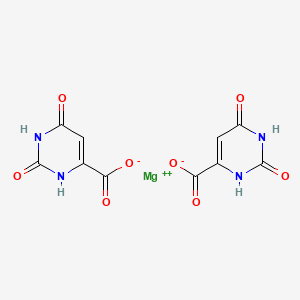

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLHYYKDLOVBNV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6MgN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905129 | |

| Record name | Magnesium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34717-03-8 | |

| Record name | Magnesium orotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34717-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034717038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium orotate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI96W46M5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Magnesium Orotate in Cardiac Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the cardioprotective effects of magnesium orotate (B1227488). By dissecting the synergistic actions of its two components, magnesium and orotic acid, this document elucidates its influence on cellular energy metabolism, ion homeostasis, and signaling pathways within cardiac myocytes. The information presented herein is intended to support further research and development in the field of cardiovascular therapeutics.

Introduction: A Synergistic Cardioprotective Agent

Magnesium orotate is a salt complex composed of magnesium and orotic acid (vitamin B13), a key intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] This combination is particularly beneficial for cardiac tissue, where both components exert synergistic effects to protect the heart, especially under conditions of stress such as ischemia and reperfusion.[3][4] The orotic acid component not only has its own metabolic benefits but also acts as a transporter, facilitating the entry of magnesium into cardiac cells.[3][5] This enhanced intracellular magnesium concentration is critical for a multitude of enzymatic reactions essential for cardiac function.[6]

The Dual-Pronged Mechanism of Action

The cardioprotective effects of this compound can be attributed to the distinct yet complementary actions of magnesium and orotic acid on cardiac cells.

The Role of Magnesium: A Fundamental Cation for Cardiac Function

Magnesium is an essential cofactor for over 300 enzymatic reactions, many of which are central to cardiac physiology.[6] Its primary roles in cardiomyocytes include:

-

Regulation of Ion Channels: Magnesium is a crucial regulator of sodium, potassium, and calcium ion channels, which are fundamental for maintaining the cardiac action potential and normal heart rhythm.[5][7][8] It directly impacts the Na+/K+-ATPase pump, which is vital for maintaining the sodium and potassium gradients across the cell membrane.[7] By modulating calcium channels, magnesium can reduce the risk of calcium overload, a key factor in ischemic injury.

-

Energy Metabolism: Magnesium is indispensable for the synthesis and utilization of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. It forms a complex with ATP (Mg-ATP), which is the substrate for most kinases and ATPases.[1][9] This is particularly critical in the high-energy-demanding environment of the heart muscle.[4]

-

Vascular Homeostasis: Magnesium promotes vasodilation, reduces vascular resistance, and can help lower blood pressure.[4][7] It also exhibits antiplatelet and anticoagulant properties.[8]

The Role of Orotic Acid: A Metabolic Modulator

Orotic acid, as a precursor in the de novo synthesis of pyrimidines (uridine and cytidine), plays a significant role in the metabolic support of stressed cardiomyocytes.[2][10][11] Its key actions include:

-

Stimulation of Pyrimidine and Purine Synthesis: Orotic acid administration leads to an increase in hepatic production of uridine (B1682114) and cytidine, which are then transported to the heart.[11] These pyrimidines serve as precursors for the synthesis of nucleotides necessary for RNA and DNA synthesis, as well as for the formation of UDP-glucose, a key molecule in glycogen (B147801) synthesis.[10][11] This enhanced synthetic capacity is crucial for cellular repair and adaptation.

-

Enhancement of Myocardial Energy Stores: By increasing the availability of UDP-glucose, orotic acid boosts the synthesis of myocardial glycogen, providing a vital energy reserve for anaerobic metabolism during ischemia.[2][10][12] It also contributes to the preservation of adenine (B156593) nucleotide (ATP) levels in the surviving myocardium following an ischemic event.[11][12]

-

Cardioprotection during Ischemia-Reperfusion: Orotic acid has been shown to improve the tolerance of the heart to global ischemia and reduce the damage caused by reperfusion injury.[11][13][14] This is achieved by preserving energy stores and potentially through the synthesis of enzymes that act as free radical scavengers.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its components on various parameters in cardiac cells and related clinical outcomes.

Table 1: Effects of this compound on Mitochondrial Respiration in Ischemia-Reperfusion

| Parameter | Control (Ischemia/Reperfusion) | This compound (28 min of ischemia) | This compound (3 min of reperfusion) | p-value |

| NAD-linked substrates (glutamate/malate) | ||||

| State 3 Respiration (nanoatoms O2/min/mg protein) | 350 ± 13 | 514 ± 29 | 386 ± 17 | p<0.001 (vs Ctrl) |

| Respiratory Control Ratio (RCR) | 6.2 ± 0.38 | 8 ± 0.28 | - | p<0.05 (vs Ctrl) |

| FAD-linked substrate (succinate+amytal) | ||||

| State 3 Respiration (nanoatoms O2/min/mg protein) | 355 ± 15 | 488 ± 25 | 463 ± 20 | p<0.001 (vs Ctrl) |

| Data from a study on isolated rat hearts subjected to 30 min global ischemia and 120 min reperfusion.[15] |

Table 2: Clinical Outcomes of this compound in Severe Congestive Heart Failure (NYHA IV)

| Outcome | Placebo | This compound | p-value |

| Survival Rate (after 1 year) | 51.6% | 75.7% | p < 0.05 |

| Improvement in Clinical Symptoms | -56.3% (deterioration) | +38.5% | p < 0.001 |

| Data from the MACH study, a randomized, double-blind, placebo-controlled trial.[6][16][17] |

Table 3: Effects of Orotic Acid on Myocardial Adenine Nucleotides in Infarcted Hearts

| Parameter (µmol/g dry wt) | Infarcted Hearts | Infarcted Hearts + Orotic Acid | p-value |

| Pre-ischemic ATP | 14.7 ± 0.7 | 21.7 ± 0.8 | p < 0.001 |

| Pre-ischemic Total Adenine Nucleotides (TAN) | 22.4 ± 1.1 | 30.3 ± 0.8 | p < 0.001 |

| Data from a study on rats with experimental myocardial infarction.[11] |

Key Experimental Protocols

Isolated Rat Heart Perfusion Model for Ischemia-Reperfusion Studies

-

Animal Model: Male adult Sprague-Dawley rats.[13]

-

Heart Isolation and Perfusion: Hearts are rapidly excised and perfused via the aorta in a Langendorff apparatus with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2 at 37°C.

-

Ischemia-Reperfusion Protocol:

-

Stabilization: 20-30 minutes of perfusion.

-

Global Ischemia: 30 minutes of total cessation of flow.

-

Reperfusion: 120 minutes of restored flow.

-

-

Treatment Groups:

-

Endpoint Analysis:

-

Mitochondrial Respiration: Mitochondria are isolated from the heart tissue at a specific time point during reperfusion (e.g., 15 minutes). Oxygen consumption is measured using polarographic oxymetry with NAD- and FAD-linked substrates.[15]

-

Infarct Size Measurement: Hearts are typically stained with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarcted area.[13]

-

Myocardial Function: Assessed by measuring parameters like left ventricular developed pressure (LVDP) and heart rate.[13]

-

In Vitro Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

-

Mitochondrial Isolation: Mitochondria are isolated from cardiac tissue by differential centrifugation.

-

mPTP Opening Assay:

-

Mitochondria are suspended in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).

-

A bolus of CaCl2 is added to induce mPTP opening, which is detected by a change in fluorescence as calcium is taken up by the mitochondria and then released upon pore opening.

-

The time to maximal rate of calcium release is used as an index of mPTP opening.

-

-

Treatment: this compound is added to the mitochondrial suspension prior to the addition of CaCl2 to assess its effect on delaying mPTP opening.[13]

Signaling Pathways and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and conceptual relationships involved in the mechanism of action of this compound.

Caption: Synergistic actions of magnesium and orotic acid.

Caption: Metabolic pathway of orotic acid in cardioprotection.

Caption: Workflow for isolated heart ischemia-reperfusion experiments.

Conclusion

This compound presents a compelling multi-target approach to cardioprotection. Its mechanism of action is rooted in the synergistic interplay between magnesium and orotic acid, which collectively enhance cellular energy metabolism, maintain ionic homeostasis, and protect against ischemic and reperfusion-induced injury. The quantitative data from both preclinical and clinical studies underscore its potential as an adjunctive therapy in various cardiovascular diseases. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for further investigation into the nuanced molecular interactions of this compound within cardiac cells, paving the way for the development of more targeted and effective cardiac therapies.

References

- 1. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wbcil.com [wbcil.com]

- 5. Are Your Patients Taking the Right Form of Magnesium for Cardiovascular Health? [casi.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. The Connection Between Magnesium and Heart Health: Understanding Its Impact on Cardiovascular Wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound--experimental and clinical evidence. | Semantic Scholar [semanticscholar.org]

- 10. journals.mu-varna.bg [journals.mu-varna.bg]

- 11. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. heart.bmj.com [heart.bmj.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Orotic Acid in Enhancing Magnesium Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is an essential mineral crucial for numerous physiological functions. Its bioavailability from various supplemental forms is a key determinant of its therapeutic efficacy. Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has garnered significant attention for its purported superior bioavailability. This technical guide delves into the intricate role of orotic acid in enhancing magnesium's journey from intestinal lumen to intracellular compartments. We will explore the proposed mechanisms of action, present quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the key biochemical pathways involved. This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug development and nutritional science.

Introduction

Magnesium's vital role as a cofactor in over 300 enzymatic reactions underscores the importance of maintaining its optimal levels within the body. However, the absorption of supplemental magnesium is highly variable and depends on the salt form. Orotic acid, a natural intermediate in the pyrimidine (B1678525) biosynthesis pathway, has been investigated as a carrier molecule to improve the bioavailability of minerals, including magnesium. The theoretical underpinning of magnesium orotate's enhanced bioavailability lies in the unique biochemical properties of orotic acid and its potential to facilitate magnesium transport and cellular uptake.

Proposed Mechanisms of Action

The enhanced bioavailability of magnesium when chelated with orotic acid is attributed to several proposed mechanisms:

-

Carrier-Mediated Transport: Orotic acid is believed to act as a "carrier" or "chaperone" for magnesium, facilitating its transport across the intestinal epithelium.[[“]] This chelation is thought to protect the magnesium ion from forming insoluble complexes with dietary inhibitors in the gut, thereby increasing the amount of magnesium available for absorption.[[“]]

-

"Magnesium-Fixing Agent": Orotic acid is involved in the synthesis of adenosine (B11128) triphosphate (ATP), a molecule to which magnesium has a high binding affinity.[2][3] By promoting ATP synthesis, orotic acid may increase the number of intracellular binding sites for magnesium, effectively "fixing" it within the cell and creating a favorable concentration gradient for further magnesium influx.[2][3]

-

Cellular Uptake and Utilization: Orotic acid itself is utilized in the de novo pyrimidine synthesis pathway, which is essential for the formation of DNA and RNA.[4][5] It is hypothesized that the cellular uptake of orotic acid may be coupled with the transport of magnesium, delivering the mineral directly to tissues with high metabolic activity and a corresponding demand for both magnesium and pyrimidines.

Quantitative Data on Magnesium Bioavailability

The bioavailability of magnesium from different salt forms has been the subject of numerous studies. While direct comparative data for this compound is somewhat limited, existing research provides valuable insights.

Table 1: Comparative Bioavailability of Magnesium Salts from a Murine Study [6]

| Magnesium Salt | Mean Magnesium Accumulation in Tissues (Order of Decreasing Concentration) |

| This compound | 1st |

| Magnesium Sulphate | 2nd |

| Magnesium Chloride | 3rd |

| Magnesium Carbonate | 4th |

| Magnesium Citrate | 5th |

| Magnesium Oxide | 6th |

This table is a qualitative summary of the findings from a study in mice, indicating the relative tissue accumulation of magnesium from different salts.[6]

Table 2: Bioavailability of Magnesium Salts from In Vitro Caco-2 Cell Model [7][8]

| Magnesium Salt | Relative Magnesium Absorption (Compared to Mg-Carbonate, Pidolate, and Oxide) |

| Magnesium Citrate | Significantly Lower |

| Magnesium Chloride | Significantly Lower |

| Magnesium Sulphate | Significantly Lower |

| Magnesium Carbonate | Higher |

| Magnesium Pidolate | Higher |

| Magnesium Oxide | Higher |

This table summarizes findings from an in vitro study using a Caco-2 cell monolayer to model intestinal absorption. The results indicate differences in cellular magnesium uptake between various salts.[7][8]

Table 3: Clinical Outcome of this compound Supplementation in Severe Congestive Heart Failure (MACH Trial) [4][9]

| Outcome | This compound Group | Placebo Group | p-value |

| Survival Rate (after 1 year) | 75.7% | 51.6% | <0.05 |

| Improvement in Clinical Symptoms | 38.5% | - | <0.001 |

| Deterioration in Clinical Symptoms | - | 56.3% | <0.001 |

This table presents the clinical outcomes of the MACH trial, which, while not a direct bioavailability study, suggests a significant clinical benefit of this compound supplementation in a high-risk patient population, potentially linked to its effective cellular uptake and utilization.[4][9]

Experimental Protocols

Murine Study for Tissue Magnesium Intake

This protocol is based on the methodology described by Moisa et al. (2018).[6]

Objective: To determine the tissue concentration of magnesium in mice after oral administration of different magnesium compounds.

Animals: Male mice.

Procedure:

-

Preparation of Magnesium Solutions/Suspensions: Dissolve or suspend 25, 50, 100, 200, or 300 mg of this compound, sulphate, chloride, citrate, carbonate, or oxide in distilled water.

-

Administration: Administer the prepared solutions/suspensions to groups of 2 mice for each dose and compound via gavage using flexible plastic feeding tubes. A control group receives distilled water.

-

Euthanasia and Organ Harvesting: Two hours after administration, euthanize the animals using the cervical dislocation method. Harvest internal organs (heart, lungs, liver, spleen, kidney) and record their weight.

-

Magnesium Content Analysis: Determine the magnesium content in the harvested organs using atomic absorption spectrometry or a similar quantitative analytical method. The magnesium content is calculated as the difference between the magnesium content in the organs of the test and control individuals.

In Vitro Magnesium Absorption using Caco-2 Cell Model

This protocol is adapted from the methodology described in studies evaluating magnesium salt absorption in Caco-2 cells.[7][8]

Objective: To evaluate the bioavailability and absorption of magnesium from different salt compounds using an in vitro model of the intestinal barrier.

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

Procedure:

-

Cell Culture: Culture Caco-2 cells in a suitable culture medium until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.

-

Treatment: Treat the Caco-2 cell monolayers with different magnesium salts (e.g., orotate, citrate, oxide, chloride, sulphate) at various concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for magnesium uptake.

-

Cell Viability and Count: Analyze cell viability and quantity using methods like FACS (Fluorescence-Activated Cell Sorting).

-

Magnesium Absorption Analysis: Measure the amount of magnesium absorbed by the cells. This can be done by analyzing the magnesium content of the cell lysates or by measuring the depletion of magnesium from the culture medium using a direct colorimetric assay and spectrometry.

Human Bioavailability Study (General Protocol)

This is a general protocol for assessing magnesium bioavailability in human subjects.

Objective: To determine the relative bioavailability of different magnesium supplements.

Subjects: Healthy adult volunteers.

Procedure:

-

Washout Period: A period where subjects refrain from taking any magnesium supplements.

-

Standardized Diet: Subjects consume a standardized diet with a known magnesium content for a set period before and during the study.

-

Supplement Administration: In a crossover design, subjects receive a single dose of different magnesium supplements (e.g., this compound, magnesium oxide, placebo) with a washout period between each treatment.

-

Sample Collection: Collect blood and urine samples at baseline and at multiple time points after supplement ingestion (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).

-

Magnesium Analysis: Analyze serum/plasma and urinary magnesium concentrations using methods like atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of magnesium absorption.

Visualization of Pathways

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo synthesis of pyrimidine nucleotides, where orotic acid is a key intermediate.

Proposed Cellular Uptake of this compound

This diagram illustrates a conceptual workflow for the proposed absorption and cellular uptake of this compound.

Experimental Workflow for Human Bioavailability Study

The following diagram outlines the logical flow of a human clinical trial designed to assess the bioavailability of a magnesium supplement.

Conclusion

The available evidence suggests that orotic acid plays a multifaceted role in enhancing the bioavailability of magnesium. By acting as a carrier molecule and participating in fundamental cellular processes, orotic acid may facilitate the absorption, cellular uptake, and retention of magnesium. While promising, the existing data, particularly from human clinical trials directly comparing the bioavailability of this compound to other salts, is not yet extensive. Further well-controlled clinical studies are warranted to definitively establish the superiority of this compound and to fully elucidate the underlying mechanisms. The experimental protocols and pathway visualizations provided in this guide offer a framework for future research in this important area of nutritional science and drug development.

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. microbenotes.com [microbenotes.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. Transport of magnesium across biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Magnesium Orotate and Mitochondrial Function

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is a hallmark of numerous pathologies, including cardiovascular and neurodegenerative diseases. Magnesium is an essential cation for mitochondrial function, acting as a critical cofactor for hundreds of enzymes and being indispensable for the synthesis and utilization of ATP. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, has been shown to support cellular energy status, particularly under conditions of metabolic stress. Magnesium orotate (B1227488), a salt combining these two components, has garnered significant interest for its potential therapeutic effects, which are thought to be mediated, in large part, through the preservation and enhancement of mitochondrial function. This technical guide provides a comprehensive review of the molecular mechanisms underpinning the effects of magnesium orotate on mitochondria. It synthesizes quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the complex biological pathways involved. The evidence presented highlights the synergistic action of magnesium and orotic acid in supporting mitochondrial bioenergetics, integrity, and redox balance, offering a valuable resource for professionals engaged in basic research and the development of novel therapeutic strategies targeting mitochondrial health.

The Foundational Roles of Magnesium and Orotic Acid in Mitochondrial Biology

Mitochondrial vitality is inextricably linked to the availability of essential cofactors and metabolic precursors. Magnesium and orotic acid are two such molecules that play fundamental, albeit distinct, roles in mitochondrial homeostasis.

Magnesium: The Essential Cation for Mitochondrial Bioenergetics and Integrity

Magnesium (Mg²⁺) is the second most abundant intracellular cation and is critically involved in virtually every major metabolic pathway. Within the mitochondria, its roles are multifaceted:

-

ATP Synthesis and Stability: The primary energy currency of the cell, adenosine (B11128) triphosphate (ATP), is biologically active almost exclusively as a complex with magnesium (Mg-ATP).[1][2] Magnesium ions stabilize the phosphate (B84403) chain of the ATP molecule, facilitating the transfer of phosphate groups in phosphorylation reactions, which is the essence of energy transfer.[1]

-

Enzymatic Activation: Over 300 enzymatic reactions depend on magnesium as a cofactor.[3] This includes numerous key enzymes within the mitochondrial matrix, such as those in the tricarboxylic acid (TCA) cycle and the F₀/F₁-ATP synthase complex responsible for oxidative phosphorylation (OXPHOS).[4]

-

Mitochondrial Membrane Potential and Integrity: Magnesium is crucial for maintaining the mitochondrial membrane potential (Δψm), which is the driving force for ATP synthesis.[5] It also plays a protective role by delaying the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis or programmed cell death.[6]

-

Redox Balance: Intracellular magnesium deficiency is strongly correlated with mitochondrial oxidative stress.[7] A lack of magnesium can impair the function of the electron transport chain (ETC), leading to increased production of reactive oxygen species (ROS). Conversely, adequate magnesium levels support mitochondrial antioxidant defense systems.[7]

Orotic Acid: A Precursor for Pyrimidines and a Modulator of Cellular Energy

Orotic acid (OA) is a natural substance and a key intermediate in the de novo biosynthesis of pyrimidine nucleotides (e.g., UTP, CTP), which are essential for the synthesis of DNA, RNA, and various coenzymes.[8][9] Its contribution to mitochondrial function is primarily metabolic:

-

Support for Nucleic Acid Synthesis: Robust mitochondrial function requires the synthesis of mitochondrial DNA (mtDNA) and RNA. By providing the building blocks for pyrimidines, orotic acid supports mitochondrial biogenesis and repair.[10]

-

Enhanced Energy Status: In states of cellular stress, such as myocardial injury, orotic acid has been shown to improve the cellular energy status by stimulating the synthesis of glycogen (B147801) and ATP.[8][9]

-

Magnesium-Fixing Agent: During hypoxic conditions, myocardial energy-rich phosphates like ATP are depleted, leading to a loss of intracellular magnesium.[8] Orotic acid, by promoting the synthesis of ATP, provides additional binding sites for magnesium, thereby helping to preserve intracellular magnesium levels. This has led to its classification as a "Mg-fixing agent".[8][11]

The Synergistic Impact of this compound on Mitochondrial Function

The combination of magnesium and orotic acid in a single compound is proposed to offer synergistic benefits, primarily through enhanced bioavailability and a dual-pronged approach to supporting mitochondrial bioenergetics. Orotic acid is believed to act as a carrier, facilitating the transport of magnesium into cells and increasing its availability to subcellular compartments, including mitochondria.[3][12]

Cardioprotection in Ischemia-Reperfusion Injury

One of the most studied areas is the effect of this compound in the context of cardiac ischemia-reperfusion (I/R) injury, a condition characterized by severe mitochondrial dysfunction.

-

Improved Mitochondrial Respiration: Studies on isolated rat hearts subjected to I/R injury have demonstrated that acute administration of this compound at the onset of reperfusion significantly improves mitochondrial respiration. This effect was observed for both NAD-linked (Complex I) and FAD-linked (Complex II) substrates.[13]

-

Inhibition of mPTP Opening: In-vitro assays have shown that this compound significantly delays the opening of the mitochondrial permeability transition pore following simulated I/R.[6] This action is a critical mechanism for preventing cell death and preserving myocardial tissue.

A Supportive Role in a Neurodegenerative Disease Model

Mitochondrial dysfunction is a key pathological feature of Alzheimer's disease (AD). Research using the TgF344-AD rat model has explored the potential of this compound as part of a therapeutic cocktail.

-

Restoration of Mitochondrial Activity: In this model, transgenic rats exhibited significant reductions in the activity of mitochondrial Complex I and overall oxidative phosphorylation capacity in the hippocampus.[10][14] While this compound administered alone did not produce a statistically significant effect on respiration, a "cocktail" containing this compound (500 mg/kg), benfotiamine, folic acid, vitamin B12, and vitamin D3 impressively restored the diminished Complex I and OXPHOS activities to wild-type levels.[10][14][15] This suggests that this compound may act synergistically with other nutrients to overcome established mitochondrial deficits.

Reversal of Diabetes-Associated Mitochondrial Dysfunction

In a mouse model of type 2 diabetes (DM), which is associated with cardiac diastolic dysfunction and mitochondrial impairment, dietary magnesium supplementation was shown to have profound restorative effects.

-

Enhanced ATP Production and Reduced Oxidative Stress: Cardiomyocytes from diabetic mice showed decreased mitochondrial ATP production, a 1.7-fold increase in mitochondrial ROS, depolarization of the mitochondrial membrane, and mitochondrial Ca²⁺ overload.[5][16] Magnesium supplementation for six weeks reversed these deficits, leading to increased ATP production, decreased ROS and Ca²⁺ overload, and repolarization of the mitochondrial membrane.[5][17]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited preclinical studies, providing a clear comparison of the effects of this compound and magnesium supplementation on various parameters of mitochondrial function.

Table 1: Effects of this compound on Mitochondrial Respiration in Ischemic Rat Hearts (Data sourced from Sandica et al., Heart Journal, 2011)[13]

| Treatment Group | Substrate | Respiratory State | Oxygen Consumption (nanoatoms O/min/mg protein) | Respiratory Control Ratio (RCR) |

| Ischemic Control | Glutamate/Malate (Complex I) | State 3 (ADP-stimulated) | 350 ± 13 | 6.2 ± 0.38 |

| Mg-Orotate (28 min Ischemia) | Glutamate/Malate (Complex I) | State 3 (ADP-stimulated) | 514 ± 29 | 8.0 ± 0.28 |

| Mg-Orotate (3 min Reperfusion) | Glutamate/Malate (Complex I) | State 3 (ADP-stimulated) | 386 ± 17 | Not Reported |

| Ischemic Control | Succinate (B1194679) (Complex II) | State 3 (ADP-stimulated) | 355 ± 15 | Not Reported |

| Mg-Orotate (28 min Ischemia) | Succinate (Complex II) | State 3 (ADP-stimulated) | 488 ± 25 | Not Reported |

| Mg-Orotate (3 min Reperfusion) | Succinate (Complex II) | State 3 (ADP-stimulated) | 463 ± 20 | Not Reported |

Table 2: Effects of Magnesium Supplementation on Mitochondrial Function in Diabetic Mouse Cardiomyocytes (Data sourced from Al-Z M et al., JCI Insight, 2019)[5][17]

| Group | Mitochondrial ATP (nmol/L per mg protein) | Mitochondrial ROS (Fold of Control) | Mitochondrial Ca²⁺ Load (Fold of Control) | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) |

| Control (CT) | 89 ± 6 | 1.0 (baseline) | 1.0 (baseline) | 1.72 ± 0.18 |

| Diabetic (DM) | 66 ± 9 | 1.7 ± 0.2 | 3.71 ± 1.28 | 0.65 ± 0.06 |

| Diabetic + Mg (DM+Mg) | 119 ± 10 | Suppressed (P < 0.05 vs DM) | Decreased (P < 0.01 vs DM) | Repolarized (P < 0.0001 vs DM) |

Table 3: Effects of a Nutrient "Cocktail" (including this compound) on Mitochondrial Respiration in TgF344-AD Rats (Data sourced from Voelker, C., et al., Pharmaceuticals, 2021)[10][18]

| Group (Young Rats, 6-7 months) | Parameter | % Change vs Wild-Type | % Improvement with Cocktail (in Tg rats) |

| Transgenic (Tg) | Complex I Respiration | -50% | Increased (P < 0.001) |

| Transgenic (Tg) | OXPHOS Capacity | -51% | +34% (P < 0.01) |

| Group (Aged Rats, 15-16 months) | Parameter | % Change vs Wild-Type | % Improvement with Cocktail (in Tg rats) |

| Transgenic (Tg) | Complex I Respiration | -60% | Restored to WT levels |

| Transgenic (Tg) | OXPHOS Capacity | -71% | +78% (P < 0.01) |

Table 4: Extracellular Magnesium Concentrations in Rat Brains after this compound Administration (Data sourced from Voelker, C., et al., Pharmaceuticals, 2021)[10][18]

| Rat Group (Young, 6-7 months) | Treatment | Extracellular Mg²⁺ (mM, average) |

| Wild-Type (WT) | Untreated | 0.57 |

| Wild-Type (WT) | Mg-Orotate | Increased (P < 0.05 vs WT) |

| Transgenic (Tg) | Untreated | 0.77 |

| Transgenic (Tg) | Mg-Orotate | Increased (P < 0.05 vs Tg) |

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to magnesium, orotic acid, and mitochondrial function.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Protocol 1: Measurement of Mitochondrial Respiration in Isolated Rat Hearts (Ischemia-Reperfusion Model)

(Adapted from Sandica et al., 2011)[13]

-

Animal Model: Male adult Wistar rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion Protocol: Hearts are subjected to 30 minutes of global ischemia followed by 120 minutes of reperfusion. Treatment groups receive this compound either during the last 2 minutes of ischemia or the first 3 minutes of reperfusion.

-

Mitochondrial Isolation: At 15 minutes post-reperfusion, ventricular tissue is minced and homogenized in an isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA). Mitochondria are isolated via differential centrifugation.

-

High-Resolution Respirometry: Oxygen consumption is measured polarographically at 37°C using an oxygraph (e.g., Oroboros Instruments).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 (Basal) Respiration: Measured after the addition of mitochondria to the respiration medium.

-

Complex I-linked Respiration: Initiated by adding NAD-linked substrates (e.g., 10 mM glutamate, 5 mM malate).

-

State 3 (Active) Respiration: Stimulated by the addition of a saturating concentration of ADP (e.g., 1 mM).

-

Complex II-linked Respiration: Measured in a separate run using a Complex II substrate (e.g., 10 mM succinate) in the presence of a Complex I inhibitor (e.g., rotenone).

-

-

Data Analysis: Respiratory rates are expressed as nanoatoms of oxygen per minute per milligram of mitochondrial protein. The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 2 respiration, indicating the coupling efficiency of oxidative phosphorylation.

Protocol 2: Assessment of Mitochondrial Function in Isolated Cardiomyocytes (Diabetes Model)

(Adapted from Al-Z M et al., 2019)[5][17]

-

Cell Isolation: Ventricular cardiomyocytes are isolated from control, diabetic, and magnesium-treated diabetic mice by enzymatic digestion (e.g., collagenase).

-

Mitochondrial ATP Production: Isolated cardiomyocytes are permeabilized (e.g., with saponin). ATP synthesis is measured using a luciferin/luciferase-based assay in the presence of mitochondrial substrates (e.g., pyruvate, malate) and ADP. Results are normalized to total protein content.

-

Mitochondrial ROS Measurement: Cells are loaded with a mitochondria-specific ROS indicator dye (e.g., MitoSOX Red). Fluorescence intensity is measured via confocal microscopy or a plate reader to quantify superoxide (B77818) production.

-

Mitochondrial Membrane Potential (Δψm) Assessment: Cells are incubated with a ratiometric fluorescent dye such as JC-1. The ratio of red (J-aggregates in high-potential mitochondria) to green (monomers in low-potential mitochondria) fluorescence is quantified as an index of Δψm.

-

Mitochondrial Calcium (Ca²⁺) Measurement: Cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Rhod-2 AM), which accumulates in mitochondria. Changes in fluorescence intensity are monitored to assess mitochondrial Ca²⁺ handling and load.

Protocol 3: High-Resolution Respirometry in Isolated Hippocampal Mitochondria (AD Model)

(Adapted from Voelker, C., et al., 2021)[10][15]

-

Animal Model and Treatment: TgF344-AD rats and wild-type controls receive vehicle or a nutrient cocktail (containing 500 mg/kg this compound) via oral gavage for 14 days.

-

Mitochondrial Isolation: On day 14, animals are euthanized, and hippocampi are rapidly dissected. Mitochondria are isolated from the tissue using a specific mitochondrial isolation kit or standard differential centrifugation protocols adapted for brain tissue.

-

Respirometry: Oxygen consumption is measured using an Oroboros O2k high-resolution respirometer.

-

SUIT Protocol for Specific Complex Activities:

-

Complex I (CI): Respiration is measured with pyruvate, malate, and glutamate, followed by the addition of ADP. CI activity is calculated as the rotenone-sensitive portion of respiration.

-

Complex II (CII): Following CI inhibition with rotenone, succinate is added to measure CII-linked respiration.

-

Oxidative Phosphorylation (OXPHOS) Capacity: Measured by the sequential addition of substrates for CI and CII, followed by ADP, to determine the maximum coupled respiration.

-

-

Data Normalization: All raw oxygen flux data is normalized to the activity of citrate synthase, a mitochondrial matrix enzyme, to account for variations in mitochondrial content between samples.

Conclusion and Future Directions

The available evidence strongly supports a significant and beneficial role for this compound in modulating mitochondrial function. The dual action of its components—magnesium as an essential enzymatic cofactor and bioenergetic stabilizer, and orotic acid as a pyrimidine precursor and metabolic supporter—creates a powerful synergy. This synergy is most evident under conditions of cellular stress, such as ischemia-reperfusion injury, neurodegeneration, and metabolic disease, where this compound has been shown to improve respiratory efficiency, enhance ATP production, and protect against oxidative damage and cell death.

For researchers and drug development professionals, this compound represents a compelling compound for strategies aimed at preserving mitochondrial health. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into its therapeutic potential.

Future research should focus on:

-

Elucidating the precise transport mechanisms by which the orotate moiety enhances magnesium uptake into specific cell types and subcellular compartments.

-

Conducting clinical trials to translate the promising preclinical findings in cardiovascular and neurodegenerative diseases into therapeutic applications for patients.

-

Investigating the long-term effects of this compound supplementation on mitochondrial biogenesis and turnover (mitophagy).

-

Exploring its efficacy in other mitochondrial-related pathologies, such as rare genetic mitochondrial diseases and age-related metabolic decline.

By continuing to unravel the complex interplay between this compound and mitochondrial biology, the scientific community can unlock new avenues for treating a wide range of debilitating diseases.

References

- 1. This compound Supplier | For Research Use Only [benchchem.com]

- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 3. wbcil.com [wbcil.com]

- 4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function [insight.jci.org]

- 6. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium, Oxidative Stress, Inflammation, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of this compound, Benfotiamine and a Combination of Vitamins on Mitochondrial and Cholinergic Function in the TgF344-AD Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound--experimental and clinical evidence. | Semantic Scholar [semanticscholar.org]

- 12. wbcil.com [wbcil.com]

- 13. heart.bmj.com [heart.bmj.com]

- 14. Effects of this compound, Benfotiamine and a Combination of Vitamins on Mitochondrial and Cholinergic Function in the TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Biochemical Properties of Magnesium Orotate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium orotate (B1227488) dihydrate, a salt of orotic acid and magnesium, has garnered significant interest in the pharmaceutical and nutraceutical industries. Its purported high bioavailability and the physiological roles of both magnesium and orotic acid contribute to its therapeutic potential. This technical guide provides a comprehensive overview of the core biochemical properties of magnesium orotate dihydrate, including its physicochemical characteristics, and involvement in key biological pathways. Detailed experimental protocols for the characterization of this molecule are provided, alongside quantitative data summarized for clarity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical significance.

Physicochemical Properties

This compound dihydrate is a white crystalline powder.[1] Its fundamental physicochemical properties are crucial for understanding its behavior in biological systems and for formulation development.

Chemical Structure and Molecular Formula

This compound dihydrate consists of a magnesium ion (Mg²⁺) coordinated with two orotate anions and two water molecules.[2][3] The orotate anion is the conjugate base of orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid).

Chemical Formula: C₁₀H₆MgN₄O₈·2H₂O[2]

Molecular Weight: 370.50 g/mol [1]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound dihydrate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆MgN₄O₈·2H₂O | [2] |

| Molecular Weight | 370.50 g/mol | [1] |

| pKa (of Orotic Acid) | 2.83 | [4] |

| Aqueous Solubility | Poorly soluble / ~12 mg/L | [2] |

| Appearance | White crystalline powder | [1] |

Biological Interactions and Signaling Pathways

This compound dihydrate's biological effects are a composite of the functions of magnesium and orotic acid. Orotic acid, a precursor in the de novo pyrimidine (B1678525) synthesis pathway, plays a vital role in the production of nucleotides essential for DNA and RNA synthesis.[5] Magnesium is an essential mineral and a cofactor for over 300 enzymatic reactions in the body, crucial for processes like energy production, muscle and nerve function, and blood glucose control.[5]

Orotic Acid and Pyrimidine Synthesis

Orotic acid is a key intermediate in the synthesis of pyrimidines. The pathway involves the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), which is then decarboxylated to uridine (B1682114) monophosphate (UMP), a precursor for other pyrimidines.

Magnesium Uptake and Cellular Function

The orotic acid component is suggested to facilitate the transport of magnesium across cell membranes, potentially leading to better intracellular utilization.[5] While the exact mechanism of enhanced uptake for this compound is still under investigation, it is hypothesized that orotate may act as a carrier molecule. Once inside the cell, magnesium participates in a vast array of cellular processes, most notably its interaction with ATP to form the Mg-ATP complex, which is the biologically active form of ATP.

References

- 1. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. air.unimi.it [air.unimi.it]

- 4. Development of a bio-relevant pH gradient dissolution method for a high-dose, weakly acidic drug, its optimization and IVIVC in Wistar rats: a case study of this compound dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Oral Magnesium Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is an essential mineral crucial for numerous physiological functions, including enzymatic reactions, neuromuscular signaling, and cardiovascular health. Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has been investigated for its potential therapeutic benefits, particularly in cardiovascular conditions. The rationale for its use often centers on the hypothesis that orotic acid may enhance the bioavailability and cellular uptake of magnesium. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of oral magnesium orotate supplementation, detailing its absorption, distribution, metabolism, and excretion. While extensive human pharmacokinetic data for this compound is limited, this guide synthesizes the available preclinical and clinical evidence, outlines relevant experimental methodologies, and visualizes key pathways to support further research and development in this area.

Absorption

The absorption of magnesium from the gastrointestinal tract is a complex process influenced by various factors. For this compound, both the magnesium ion and the orotic acid moiety must be considered.

Mechanisms of Magnesium Absorption

Magnesium absorption primarily occurs in the small intestine through two main pathways: a saturable, active transcellular transport that is dominant at low magnesium concentrations, and a non-saturable, passive paracellular transport that becomes more significant at higher concentrations. It is suggested that organic magnesium salts, like this compound, may have higher bioavailability compared to inorganic salts.

Role of Orotic Acid in Absorption

Orotic acid is a precursor in the pyrimidine (B1678525) synthesis pathway and is hypothesized to act as a carrier molecule for magnesium, potentially facilitating its transport across the intestinal epithelium. One proposed mechanism is that the intact this compound salt, being electrically neutral, may more easily permeate cell membranes compared to the charged magnesium ion alone. However, direct evidence for the transport of the intact salt is limited. Studies suggest that orotic acid itself is transported into cells via specific carriers, such as the human urate transporter 1 (hURAT1) and organic anion transporter 2 (OAT2)[1][2].

Bioavailability

Distribution

Following absorption, magnesium is distributed throughout the body.

Magnesium Distribution

Magnesium is the fourth most abundant cation in the body, with approximately 60% residing in the bone, 39% in the intracellular space (primarily in muscle), and only about 1% in the extracellular fluid. Intracellular magnesium concentrations are significantly higher than extracellular concentrations and are tightly regulated.

Tissue Uptake from this compound (Preclinical Data)

While human data is scarce, a study in mice investigated the tissue distribution of magnesium following oral administration of different magnesium salts. The results of this study are summarized in Table 1.

Table 1: Magnesium Content in Murine Tissues After Oral Administration of Different Magnesium Compounds

| Magnesium Compound | Dose (mg) | Heart (µg/g) | Liver (µg/g) | Spleen (µg/g) | Kidney (µg/g) | Lung (µg/g) |

| This compound | 25 | 1.8 | 10.2 | 2.1 | 4.5 | 1.5 |

| Magnesium Sulfate | 25 | 1.5 | 8.9 | 1.9 | 4.1 | 1.3 |

| Magnesium Chloride | 25 | 1.4 | 8.5 | 1.8 | 3.9 | 1.2 |

| Magnesium Carbonate | 25 | 1.2 | 7.8 | 1.6 | 3.5 | 1.1 |

| Magnesium Citrate | 25 | 1.2 | 7.5 | 1.5 | 3.3 | 1.0 |

| Magnesium Oxide | 25 | 1.0 | 6.8 | 1.3 | 3.0 | 0.9 |

| Data adapted from a murine study. This table is for illustrative purposes of preclinical findings and does not directly translate to human pharmacokinetics. |

This preclinical study suggests that this compound may lead to higher tissue concentrations of magnesium compared to other forms, particularly in the liver.

Metabolism

Magnesium

Magnesium is an essential mineral and does not undergo metabolism in the classical sense. Its physiological effects are a result of its role as a cofactor in over 300 enzymatic reactions and its influence on ion channels and cellular signaling.

Orotic Acid

Orotic acid is a natural intermediate in the de novo synthesis of pyrimidine nucleotides. Following absorption, orotic acid can enter this pathway. The key steps are outlined below.

Caption: Metabolic pathway of orotic acid in pyrimidine synthesis.

Excretion

The primary route of excretion for absorbed magnesium is via the kidneys. The kidneys play a vital role in maintaining magnesium homeostasis by filtering and reabsorbing magnesium. Orotic acid and its metabolites are also excreted in the urine.

Experimental Protocols

The assessment of magnesium pharmacokinetics presents unique challenges. Below are outlines of common experimental methodologies.

Human Bioavailability Study Protocol (General)

A common approach to assess the bioavailability of oral magnesium supplements involves the use of stable isotopes.

Caption: General workflow for a human magnesium bioavailability study.

Key Methodological Considerations:

-

Subjects: Healthy adult volunteers with normal magnesium levels.

-

Washout Period: A period to eliminate any supplemental magnesium before the study.

-

Standardized Diet: A diet with controlled magnesium content is often provided.

-

Isotope Tracers: Oral administration of one stable magnesium isotope (e.g., ²⁶Mg) and intravenous administration of another (e.g., ²⁵Mg) allows for the calculation of true absorption.

-

Sample Collection: Timed collection of blood and urine samples over a defined period (e.g., 24-72 hours).

-

Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is typically used to measure the isotopic ratios of magnesium in biological samples.

In Vitro Absorption Studies (Caco-2 Cell Model)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.

Caption: Experimental workflow for assessing magnesium absorption using the Caco-2 cell model.

Signaling Pathways

The physiological effects of magnesium are mediated through its interaction with numerous signaling pathways. The orotic acid component may also have independent biological activities.

Caption: Overview of signaling pathways influenced by magnesium and orotic acid.

Conclusion and Future Directions

The available evidence suggests that this compound is a form of magnesium with potential for enhanced bioavailability, possibly due to the carrier function of orotic acid. However, a significant gap exists in the literature regarding robust human pharmacokinetic data. Future research should focus on well-designed clinical trials, utilizing stable isotope methodologies, to definitively characterize the absorption, distribution, metabolism, and excretion of oral this compound in humans. Such studies are essential to establish clear pharmacokinetic profiles, including Cmax, Tmax, AUC, and absolute bioavailability. Furthermore, mechanistic studies elucidating the precise cellular transport pathways of this compound will provide valuable insights for optimizing its therapeutic use. A deeper understanding of its pharmacokinetic properties will be critical for informing clinical applications and guiding the development of novel magnesium-based therapeutics.

References

Whitepaper: The Role of Magnesium Orotate in Pyrimidine Synthesis

Abstract

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidines, the essential building blocks for DNA and RNA. Magnesium orotate (B1227488), a salt combining orotic acid with magnesium, is postulated to enhance pyrimidine (B1678525) synthesis by providing a direct substrate for the pathway while simultaneously delivering magnesium, a crucial cofactor for numerous enzymatic reactions, including those in nucleic acid and energy metabolism. This technical guide explores the biochemical mechanism by which magnesium orotate influences pyrimidine synthesis, reviews the existing experimental evidence, and provides detailed protocols for relevant analytical methods. The synergistic action of its components makes this compound a compound of interest for therapeutic strategies aimed at enhancing tissue repair, cellular energy status, and overall metabolic function.

Introduction: The Central Role of Pyrimidine Synthesis

Pyrimidine nucleotides, including uridine, cytidine, and thymidine, are fundamental to cellular life. They are the essential precursors for the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), and they play vital roles in carbohydrate and lipid metabolism.[1] The cellular pool of these nucleotides is maintained through two primary routes: the de novo synthesis pathway, which builds the pyrimidine ring from simpler molecules, and salvage pathways that recycle pre-existing bases.

The de novo pathway is particularly critical in proliferating cells and tissues undergoing repair, where the demand for nucleic acid precursors is high.[2] Orotic acid (OA) is a key intermediate in this pathway.[3][4] this compound is a compound that uniquely delivers both orotic acid and magnesium. The orotate moiety is theorized to act as a carrier, potentially improving the bioavailability and cellular uptake of magnesium.[5][6] This document provides an in-depth examination of the biochemical basis for this compound's effect on this critical metabolic pathway.

The Biochemical Mechanism: Orotic Acid in De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a six-step enzymatic pathway that culminates in the production of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[7] Orotic acid is the product of the fourth step and the substrate for the fifth.

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins in the cytosol with the synthesis of carbamoyl phosphate from glutamine, ATP, and bicarbonate, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (part of the multifunctional CAD protein).[8]

-

Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (also part of CAD) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[8]

-

Ring Closure: Dihydroorotase (the third part of CAD) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[8]

-

Oxidation to Orotate: Dihydroorotate is transported into the mitochondria, where Dihydroorotate Dehydrogenase (DHODH) , an enzyme on the inner mitochondrial membrane, oxidizes it to orotic acid.[9][10]

-

OMP Formation: Orotic acid returns to the cytosol and is converted to Orotidine 5'-monophosphate (OMP) by the enzyme Orotate Phosphoribosyltransferase (OPRTase) . This reaction uses phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[1][2]

-

Decarboxylation to UMP: OMP Decarboxylase removes a carboxyl group from OMP to yield UMP.[8]

In mammals, the final two steps are catalyzed by a single bifunctional enzyme known as UMP Synthase (UMPS) , which contains both the OPRTase and OMP decarboxylase domains.[1][11] Supplementing with this compound provides orotic acid directly as a substrate for the OPRTase domain of UMPS, thereby feeding into the final stages of UMP synthesis.

Signaling Pathway Visualization

Caption: De novo pyrimidine synthesis pathway, highlighting the role of Orotic Acid.

The Dual Role of this compound Components

Orotic Acid as a Pyrimidine Precursor

By providing a direct source of orotic acid, this compound can support the synthesis of pyrimidine nucleotides. This is particularly relevant under conditions of high metabolic demand or cellular stress, such as intense physical exercise or recovery from tissue injury, where nucleotide pools may be depleted.[12] Studies suggest that orotic acid supplementation can enhance repair and regenerative processes, spike protein synthesis, and increase ATP production.[12][13] In cardiac tissue, orotic acid may improve the energy status of injured myocardium by stimulating the synthesis of glycogen (B147801) and ATP.[3][4]

Magnesium as an Essential Cofactor

Magnesium is a cofactor in over 300 enzymatic reactions, including those central to energy metabolism (e.g., ATP-dependent reactions) and nucleic acid synthesis.[14] Magnesium ions are required to stabilize the structure of DNA and RNA and are integral to the function of DNA and RNA polymerases. Severe magnesium deficiency has been shown to depress protein synthesis and alter nucleic acid synthesis in vivo.[15][16] The orotate salt form is suggested to improve the bioavailability of magnesium compared to other forms like magnesium oxide.[14][17]

Quantitative Data and Experimental Evidence

Direct quantitative data on the specific impact of this compound on pyrimidine synthesis rates in humans is limited. However, animal studies and clinical trials in other areas provide indirect evidence and relevant quantitative comparisons.

Table 1: Comparative Tissue Magnesium Concentration in Mice

This table summarizes data from a murine study comparing tissue magnesium levels after oral administration of different magnesium compounds. The results indicate superior tissue uptake for this compound.

| Organ | This compound | Magnesium Sulphate | Magnesium Chloride | Magnesium Carbonate | Magnesium Citrate (B86180) | Magnesium Oxide |

| Heart | Highest | High | Moderate | Low | Low | Lowest |

| Liver | Highest | High | Moderate | Low | Low | Lowest |

| Spleen | Highest | High | Moderate | Low | Low | Lowest |

| Kidney | Highest | High | Moderate | Low | Low | Lowest |

| Lung | Highest | High | Moderate | Low | Low | Lowest |

| Data adapted from murine studies where tissue magnesium levels were ranked qualitatively in the order of orotate > sulphate > chloride > carbonate > citrate > oxide.[17] |

Table 2: Summary of Key Clinical and Experimental Findings

| Study Area | Model/Subject | Key Findings | Reference(s) |

| Cardiovascular Health | Patients with severe congestive heart failure | Adjuvant therapy with this compound significantly improved survival rates and clinical symptoms compared to placebo. | [14] |

| Cardiovascular Health | Animal models (rats, hamsters) | Orotic acid improved the energy status of infarcted myocardium.[4] this compound reduced the severity of chronic myocardial dysfunction and structural damage in cardiomyopathy.[4] | [4] |

| Athletic Performance | Triathletes | A study showed that this compound supplementation improved power, endurance, and performance, with increased oxygen and glucose metabolism and reduced cortisol levels.[12][18] | [12][18] |

| Nucleic Acid Synthesis | Magnesium-deficient rats | Severe magnesium deficiency depressed protein synthesis by 40-50% in the spleen and thymus while increasing DNA synthesis, suggesting altered cellular proliferation and metabolism.[15][16] | [15][16] |

Experimental Protocols

To assess the biochemical impact of this compound on pyrimidine synthesis, the primary method involves the quantification of intracellular pyrimidine nucleotide pools.

Protocol 1: Measurement of Intracellular Pyrimidine Nucleotides by HPLC-MS/MS

This protocol provides a generalized framework for the quantitative analysis of intracellular UTP and CTP to confirm the biochemical effect of a compound like this compound.[19]

Objective: To quantify changes in UTP and CTP levels in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., hepatocytes, cardiomyocytes)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction Solution: Chilled 80:20 methanol/water mixture

-

Internal standards (e.g., ¹³C-labeled UTP and CTP)

-

HPLC-grade water and acetonitrile (B52724)

-

Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase

-

HPLC-MS/MS system

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to approximately 80% confluency in appropriate multi-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., sterile water) for a specified time period (e.g., 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and rapidly wash the cells twice with ice-cold PBS.

-

Immediately add a pre-chilled extraction solution containing internal standards to the cell pellet or plate.

-

Incubate at -20°C for at least 30 minutes to ensure protein precipitation.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in a small, precise volume of the initial HPLC mobile phase (e.g., 100 µL).

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

LC Separation: Use a suitable column (e.g., reverse-phase C18 or HILIC) with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate the nucleotides.

-

MS/MS Detection: Set the mass spectrometer to operate in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions for UTP, CTP, and their corresponding internal standards.

-

-

Data Analysis:

-

Quantify the peak areas of the endogenous nucleotides and their respective internal standards.

-

Calculate the concentration of each nucleotide in the cell extracts, normalizing to the initial cell count or total protein content.

-

Compare the nucleotide levels in this compound-treated cells to the vehicle-treated controls to determine the effect on the pyrimidine pool.

-

Experimental Workflow Visualization

Caption: Workflow for measuring intracellular pyrimidine nucleotide pools.

Applications in Research and Drug Development

The pyrimidine synthesis pathway is a well-established target in drug development, particularly in oncology. Inhibitors of enzymes like DHODH are used to halt the proliferation of rapidly dividing cancer cells by depleting their nucleotide supply.[2][19]

Conversely, compounds like this compound that support this pathway have potential applications in:

-

Metabolic Therapies: For conditions characterized by impaired energy metabolism or magnesium deficiency, such as certain cardiovascular diseases.[4][20]

-

Sports Nutrition and Recovery: To support muscle repair, energy production, and replenishment of nucleotide pools depleted during strenuous exercise.[12][13]

-

Tissue Regeneration: In applications requiring enhanced cellular proliferation and protein synthesis, such as wound healing or recovery from surgery.

Conclusion

This compound is a unique compound that directly supports the de novo pyrimidine synthesis pathway by providing orotic acid, a key intermediate. This action is complemented by the delivery of magnesium, an essential cofactor for the enzymatic machinery of nucleic acid synthesis and cellular energy metabolism. While direct evidence quantifying its effect on pyrimidine synthesis rates is an area for future research, the strong biochemical rationale, coupled with favorable bioavailability data and positive findings in clinical studies related to cardiovascular health and athletic performance, establishes this compound as a compound of significant interest for researchers and drug development professionals. Its potential to modulate a fundamental metabolic pathway warrants further investigation for therapeutic applications aimed at enhancing cellular repair, energy, and function.

References

- 1. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cphi-online.com [cphi-online.com]

- 6. aor.us [aor.us]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 9. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 10. researchgate.net [researchgate.net]

- 11. OPRTase - Creative Enzymes [creative-enzymes.com]

- 12. shop.bodybuildingsupplements.com [shop.bodybuildingsupplements.com]

- 13. nbinno.com [nbinno.com]

- 14. Types of Magnesium and Their Benefits [healthline.com]

- 15. Effects of magnesium deficiency on protein and nucleic acid synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. farmaciajournal.com [farmaciajournal.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Intracellular Magnesium Delivery by Orotate Carrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is a crucial intracellular cation involved in a vast array of physiological processes. Its efficient delivery to target tissues and cells is a key determinant of therapeutic efficacy for magnesium supplementation. Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has garnered significant attention for its purported superior bioavailability and ability to facilitate intracellular magnesium accumulation. This technical guide provides an in-depth analysis of the available scientific evidence regarding the role of the orotate carrier in intracellular magnesium delivery. It summarizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the proposed transport mechanisms and experimental workflows. While the concept of orotic acid acting as a magnesium "transporter" is prevalent in the literature, this guide also highlights the existing gaps in our understanding of the precise molecular mechanisms and the need for further quantitative research in this area.

The Orotate Carrier Hypothesis

The central hypothesis surrounding magnesium orotate's enhanced efficacy is that the orotate moiety acts as a carrier, facilitating the transport of magnesium across the cell membrane and leading to higher intracellular concentrations compared to other magnesium salts. Orotic acid, a precursor in the biosynthesis of pyrimidines, is thought to act as a "Mg-fixing agent," potentially by providing binding sites for magnesium and aiding its transport into cells.[1] Several reviews and preclinical studies support this concept, suggesting a synergistic effect between magnesium and orotic acid.[1][2]

Quantitative Data on this compound Efficacy

While direct kinetic data on the intracellular transport of magnesium via the orotate carrier in vitro is limited in the available literature, preclinical and clinical studies provide quantitative insights into the superior bioavailability and physiological effects of this compound.

Table 1: Tissue Accumulation of Magnesium from Different Salts in Mice

This table summarizes data from a study comparing the tissue accumulation of magnesium in mice after oral administration of various magnesium compounds. The results indicate that this compound leads to the highest percentage of magnesium accumulation in the studied organs.

| Magnesium Compound | Administered Dose (mg) | Magnesium Content in Dose (mg) | Percentage of Mg Accumulated in Organs* |

| This compound | 25 | 1.8 | 10.2% |

| Magnesium Sulphate | 25 | 2.5 | 1.8% |

| Magnesium Chloride | 25 | 3.0 | 1.2% |

| Magnesium Carbonate | 25 | 7.2 | 0.8% |

| Magnesium Citrate | 25 | 4.0 | 0.8% |

| Magnesium Oxide | 25 | 15.1 | 0.03% |

| This compound | 300 | 21.6 | 0.8% |

| Magnesium Sulphate | 300 | 29.6 | 0.2% |

| Magnesium Chloride | 300 | 35.8 | 0.2% |

| Magnesium Carbonate | 300 | 86.1 | 0.1% |

| Magnesium Citrate | 300 | 48.0 | 0.1% |

| Magnesium Oxide | 300 | 181.0 | 0.01% |

*Percentage of the administered magnesium dose found in the heart, liver, spleen, kidney, and lung. (Data sourced from a murine study on tissue intake of different magnesium compounds)

Table 2: Clinical Outcome of this compound Supplementation in Severe Congestive Heart Failure (MACH Study)

The Magnesium in Congestive Heart Failure (MACH) study, a randomized, double-blind, placebo-controlled trial, provides significant clinical data on the efficacy of this compound.

| Outcome Measure | This compound Group (n=40) | Placebo Group (n=39) | p-value |

| Dosage | 6000 mg/day for 1 month, then 3000 mg/day for 11 months | Placebo | - |

| Survival Rate (after 1 year) | 75.7% | 51.6% | < 0.05 |

| Improvement in Clinical Symptoms | 38.5% | Worsening in 56.3% | < 0.001 |

(Data sourced from the MACH clinical trial by Stepura & Martynow, 2009)[3][4]

Proposed Mechanism of Intracellular Delivery

The precise molecular mechanism by which orotate facilitates magnesium entry into cells is not yet fully elucidated. General magnesium transport into cells is mediated by a variety of channels and transporters, including TRPM6/7, MagT1, and members of the SLC41 family.[5][6] Orotic acid itself is known to be transported by anion transporters, potentially from the SLC (solute carrier) family.[7] It is hypothesized that this compound may utilize these existing transport systems, or that the complex itself has a higher affinity for certain transporters.

Experimental Protocols